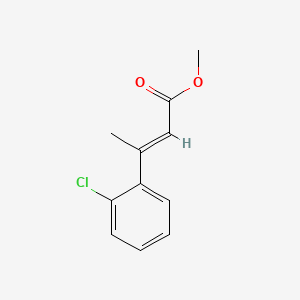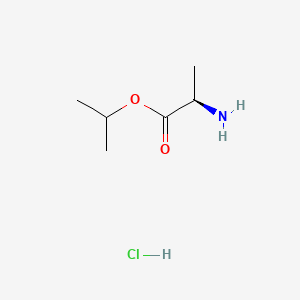
Methyl (E)-3-(2-chlorophenyl)but-2-enoate
Übersicht
Beschreibung
Methyl (E)-3-(2-chlorophenyl)but-2-enoate, commonly referred to as MEBCB, is an organic compound belonging to the class of organic compounds known as butenoates. It is a highly versatile compound with a wide range of applications in the field of organic synthesis, as well as in biochemistry and physiology. MEBCB has been used in a variety of laboratory experiments and has been the subject of numerous scientific studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
MEBCB has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of enzyme kinetics, and the study of drug metabolism. It has also been used to study the structure-activity relationships of drugs, as well as to study the interactions between drugs and biological systems.
Wirkmechanismus
MEBCB is believed to act as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidase. It has also been found to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
MEBCB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s and monoamine oxidase, as well as to inhibit the activity of certain neurotransmitters, such as serotonin and dopamine. In addition, MEBCB has been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MEBCB has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. MEBCB is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted side products. In addition, it is relatively unstable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for MEBCB research. One potential direction is to further study its mechanism of action and to develop new compounds that are based on MEBCB. Another possible direction is to further explore its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential uses of MEBCB in drug design and development. Finally, further research could be conducted to explore the potential uses of MEBCB in industrial applications.
Synthesemethoden
MEBCB is synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 2-bromobut-2-enoic acid in the presence of a base catalyst. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 70-80°C. The reaction produces a mixture of products, which is then purified by column chromatography to obtain pure MEBCB.
Eigenschaften
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(13)14-2)9-5-3-4-6-10(9)12/h3-7H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKGNLSXUEYGW-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269018 | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029612-67-6 | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029612-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)




![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)
